1-Benzyl-3-butylpiperazine
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Overview
Description
1-Benzyl-3-butylpiperazine is an organic compound with the molecular formula C15H24N2. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound is characterized by a piperazine ring substituted with a benzyl group at the first position and a butyl group at the third position. It has a molecular weight of 232.36 g/mol and is often used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-butylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-butylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted piperazine derivatives
Scientific Research Applications
1-Benzyl-3-butylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-butylpiperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of neurotransmitter systems, leading to changes in cellular signaling pathways. Its effects are mediated through binding to specific receptors, altering their conformation and activity .
Comparison with Similar Compounds
1-Benzylpiperazine: Similar in structure but lacks the butyl group.
1-Butylpiperazine: Similar in structure but lacks the benzyl group.
1-Benzyl-4-methylpiperazine: Similar in structure but has a methyl group instead of a butyl group
Uniqueness: 1-Benzyl-3-butylpiperazine is unique due to the presence of both benzyl and butyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in chemical reactions and its potential biological activities compared to other piperazine derivatives .
Properties
IUPAC Name |
1-benzyl-3-butylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-3-9-15-13-17(11-10-16-15)12-14-7-5-4-6-8-14/h4-8,15-16H,2-3,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDITBVSGTNKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(CCN1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938657 |
Source
|
Record name | 1-Benzyl-3-butylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175357-61-6 |
Source
|
Record name | 1-Benzyl-3-butylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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